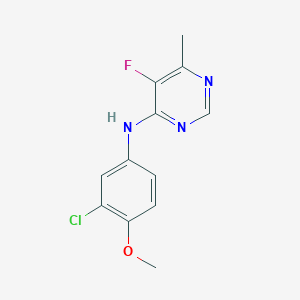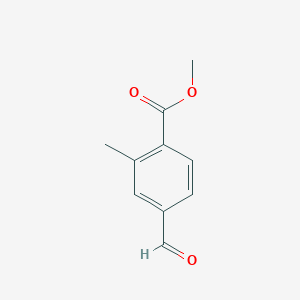
Methyl 4-formyl-2-methylbenzoate
概要
説明
Methyl 4-formyl-2-methylbenzoate is a chemical compound that is related to various benzoate esters, which are often used in the synthesis of other compounds or as intermediates in chemical reactions. While the provided papers do not directly discuss methyl 4-formyl-2-methylbenzoate, they do provide insights into similar compounds that can help infer properties and reactivity patterns for the compound .
Synthesis Analysis
The synthesis of related benzoate esters typically involves condensation reactions or reactions with organometallic reagents. For instance, methyl 4-tri-n-butylstannylbenzoate was synthesized by reacting methyl 4-bromobenzoate with hexabutylditin and a palladium catalyst . Similarly, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involved a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods suggest that methyl 4-formyl-2-methylbenzoate could potentially be synthesized through similar palladium-catalyzed reactions or by condensation with appropriate reagents.
Molecular Structure Analysis
The molecular structure of benzoate esters is often elucidated using techniques such as single-crystal X-ray diffraction, as seen in the studies of methyl 4-hydroxybenzoate and other related compounds . These analyses reveal the planarity of the molecules and the presence of intermolecular hydrogen bonding, which could be expected for methyl 4-formyl-2-methylbenzoate as well.
Chemical Reactions Analysis
Benzoate esters can undergo various chemical reactions, including iodination , and can form different products depending on the reaction conditions. The reactivity of the formyl group in methyl 4-formyl-2-methylbenzoate would likely allow for similar transformations, such as the formation of hydrazones as seen with (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate esters can be inferred from spectroscopic data (IR, NMR, UV-Vis) and computational calculations (DFT, HF) . For example, the FT-IR spectrum and computed vibrational spectra of methyl 4-hydroxybenzoate showed strong correlation . The HOMO and LUMO energies, as well as other quantum chemical parameters, provide insights into the electronic properties of these molecules . Methyl 4-formyl-2-methylbenzoate would likely exhibit similar spectral properties and could be analyzed using these same methods to determine its physical and chemical characteristics.
科学的研究の応用
Molecular Analysis and Theoretical Studies
- Methyl 4-hydroxybenzoate, an analog of Methyl 4-formyl-2-methylbenzoate, demonstrates significant pharmaceutical activity. A study highlighted its crystal structure analysis using X-ray and computational methods like Hartree Fock and Density Functional Theory. This research provides insights into the molecular determinants of its pharmaceutical activities (Sharfalddin et al., 2020).
Synthetic Applications
- Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a derivative of Methyl 4-formyl-2-methylbenzoate, is a crucial intermediate for synthesizing bisbibenzyls, natural products with varied biological activities. This research describes the synthesis process from methyl 4-bromobenzoate and iso-vanilline, providing valuable information on optimal conditions for yield and reaction times (Lou Hong-xiang, 2012).
Potential Pharmaceutical Applications
- A study on the synthesis and characterization of 4-(2′-hydroxybenzoyl) and 4-(2′-hydroxynaphthoyl) thiabenzene-1-methyl-1-oxides indicates their potential anticancer activities. This research opens avenues for the exploration of Methyl 4-formyl-2-methylbenzoate derivatives in cancer treatment (Kumar et al., 2018).
Nematocidal Activity
- Compounds similar to Methyl 4-formyl-2-methylbenzoate, such as methyl 2,4-dihydroxy-3,6-di-methylbenzoate, have been identified with nematocidal principles. These findings suggest the potential use of methyl 4-formyl-2-methylbenzoate derivatives in nematocidal applications (Ahad et al., 1991).
Environmental and Microbial Applications
- Research on the anaerobic degradation of 4-methylbenzoate in Magnetospirillum sp. suggests a specific 4-methylbenzoyl-CoA degradation pathway. This could have implications for the environmental breakdown and microbial utilization of similar compounds, including Methyl 4-formyl-2-methylbenzoate (Lahme et al., 2012).
作用機序
Mode of Action
The mode of action of Methyl 4-formyl-2-methylbenzoate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of Methyl 4-formyl-2-methylbenzoate’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its potential targets.
特性
IUPAC Name |
methyl 4-formyl-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKZERUIPGPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-2-methylbenzoate | |
CAS RN |
74733-23-6 | |
| Record name | methyl 4-formyl-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

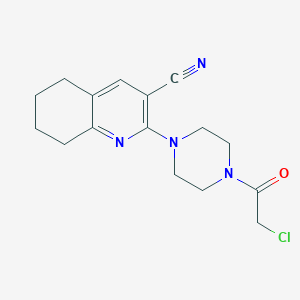
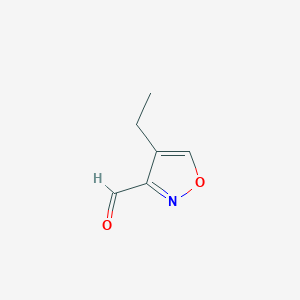

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)
![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)
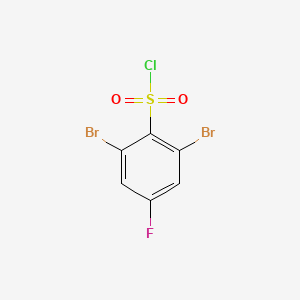
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)

